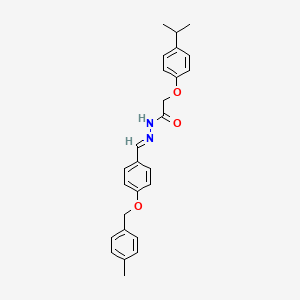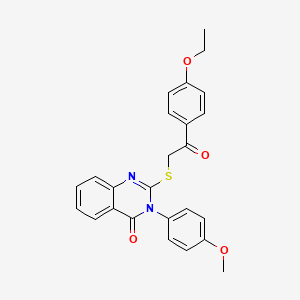![molecular formula C24H19Cl2N3O5 B12017796 [2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769153-22-2](/img/structure/B12017796.png)
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato es un compuesto orgánico complejo con aplicaciones potenciales en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye grupos metoxi, anilino y diclorobenzoato, lo que lo convierte en un objeto de interés para químicos e investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato normalmente implica varios pasos, incluida la formación de compuestos intermedios. El proceso puede comenzar con la preparación de 2-metoxi-4-formilfenil 2,4-diclorobenzoato, seguido de la reacción con 2-(4-metil-anilino)-2-oxoacetil hidrazina en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo incluyen temperatura controlada, pH y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para lograr una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
[2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones a menudo implican temperaturas específicas, solventes y catalizadores para facilitar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, [2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas rutas sintéticas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar las interacciones enzimáticas, la unión de proteínas y los procesos celulares. Sus características estructurales lo convierten en una herramienta valiosa para sondear sistemas biológicos y comprender los mecanismos moleculares.
Medicina
En medicina, [2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato puede tener posibles aplicaciones terapéuticas. Los investigadores están investigando sus efectos sobre varios objetivos biológicos, incluido su potencial como agente anticancerígeno o antiinflamatorio.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales, recubrimientos y procesos químicos. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones, incluida la catálisis y la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de [2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con aplicaciones en síntesis orgánica.
Disilanos: Compuestos organosilícicos con propiedades electrónicas únicas.
1-Bencil 2-metil (2S,4R)-4-((4-bromoisoindolina-2-carbonil)oxi): Un compuesto utilizado en síntesis compleja.
Singularidad
Lo que diferencia a [2-metoxi-4-[(E)-[[2-(4-metil-anilino)-2-oxoacetil]hidrazinilideno]metil]fenil] 2,4-diclorobenzoato es su combinación de grupos funcionales, que proporciona una plataforma versátil para diversas reacciones químicas y aplicaciones.
Propiedades
Número CAS |
769153-22-2 |
|---|---|
Fórmula molecular |
C24H19Cl2N3O5 |
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-14-3-7-17(8-4-14)28-22(30)23(31)29-27-13-15-5-10-20(21(11-15)33-2)34-24(32)18-9-6-16(25)12-19(18)26/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
Clave InChI |
PWVMVQKTRMMICX-UVHMKAGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12017713.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12017714.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017721.png)


![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017748.png)
![N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017749.png)
![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12017750.png)
![2-[(5Z)-6-oxo-5-(2-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B12017753.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12017783.png)
